molecular formula C14H16N2O3S B2406693 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide CAS No. 2034264-06-5

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide

Cat. No.: B2406693
CAS No.: 2034264-06-5
M. Wt: 292.35
InChI Key: XPZQIJUSYQHPQX-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a hybrid molecular structure that incorporates a benzo[b]thiophene moiety, a pharmacophore prevalent in compounds investigated for central nervous system (CNS) activity . This structural motif is found in molecules that have demonstrated potent activity in preclinical models, suggesting this compound's potential utility as a valuable tool for studying neurological targets . Research on closely related structural analogues indicates that this class of compounds holds promise for investigating novel therapeutic approaches. Specifically, such compounds are explored for their potential antiseizure and antinociceptive properties in experimental settings. The core benzo[b]thiophene structure is a key feature in advanced research compounds that have shown efficacy in acute seizure models like the maximal electroshock (MES) test and in models of neuropathic pain, such as oxaliplatin-induced allodynia . While the exact mechanism of action for this specific compound is a subject for further investigation, research on similar molecules suggests a potential interaction with neuronal voltage-sensitive sodium channels (site 2), which is a common target for modulating neuronal excitability . This compound is intended for research applications only, including in vitro binding assays, mechanism of action studies, and other preclinical investigations to further elucidate its pharmacological profile. It is not intended for diagnostic or therapeutic use. For comprehensive handling, safety, and storage information, please refer to the Material Safety Data Sheet (MSDS) provided with the product.

Properties

IUPAC Name

N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-14(19,8-16-13(18)12(17)15-2)11-7-9-5-3-4-6-10(9)20-11/h3-7,19H,8H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZQIJUSYQHPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC)(C1=CC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The benzothiophene core is known to interact with various enzymes and receptors, modulating their activity. The hydroxypropyl and oxalamide moieties may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on malonate esters with benzo[b]thiophen-2-yl and benzothiazole substituents. While these compounds share the benzo[b]thiophene core, they differ in functional groups and stereochemistry, offering insights into how structural variations influence physicochemical properties.

Structural Differences

  • Core Structure :
    • Target Compound : Oxalamide (N-C-O-C-N backbone).
    • Malonate Derivatives () : Malonate esters (O-C-O-C-O backbone).
  • Substituents :
    • The target compound has a hydroxypropyl group and N-methylamide, while malonate derivatives feature ester groups (e.g., diethyl, dipropyl) and halogen/methoxy-substituted benzothiazoles.

Physicochemical Properties

Table 1: Key Properties of Malonate Derivatives vs. Hypothetical Oxalamide
Compound Type Example (ID) Yield (%) Melting Point (°C) Enantiomeric Purity (%) Key Substituents
Malonate Esters 5hc 82 125–127 >99.0 6-Chloro, dibenzyl ester
5ir 83 78–80 80.0 6-Methoxy, dimethyl ester
5dr 78 Benzo[d]thiazole, dibenzyl
Hypothetical Oxalamide Target Compound Higher (est.) N-Methylamide, hydroxypropyl
Key Observations:
  • Melting Points: Malonate esters exhibit a wide range (74–127°C), influenced by ester bulkiness and substituents.
  • Stereochemical Purity : Malonates achieve up to >99% enantiomeric purity via HPLC , suggesting that similar chiral resolution methods could apply to the oxalamide’s hydroxypropyl group.

Biological Activity

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide is a complex organic compound notable for its unique structural features, including a benzo[b]thiophene moiety and an oxalamide linkage. This compound has garnered attention in medicinal chemistry due to its interaction with serotonin receptors, particularly the 5-HT1A subtype, which is crucial for mood regulation and anxiety disorders.

Chemical Structure

The molecular formula of this compound is C21H26N2O3SC_{21}H_{26}N_{2}O_{3}S with a molecular weight of 386.5 g/mol. The structural characteristics contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC21H26N2O3S
Molecular Weight386.5 g/mol
IUPAC NameThis compound

Target Interaction : The primary target of this compound is the 5-HT1A serotonin receptor . The binding affinity to this receptor influences neurotransmitter release and modulates cellular signaling pathways associated with mood disorders.

Biochemical Pathways : Activation of the 5-HT1A receptor is linked to various physiological processes, including mood regulation, anxiety response, and neuroprotection. The interaction may lead to alterations in cellular processes that govern mood and behavior.

Biological Activity

Research indicates that this compound exhibits significant biological activity due to its affinity for serotonin receptors:

  • Antidepressant Effects : In preclinical studies, compounds targeting the 5-HT1A receptor have demonstrated potential antidepressant effects. The modulation of serotonin levels can alleviate symptoms associated with depression and anxiety.
  • Neuroprotective Properties : The compound may also exhibit neuroprotective effects by influencing neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Serotonin Receptor Modulation : A study evaluated the impact of various benzo[b]thiophene derivatives on serotonin receptor activity. Results indicated that modifications in the chemical structure significantly affect receptor binding affinity and subsequent biological responses .
  • Neuroprotective Effects in Animal Models : Research involving animal models of anxiety and depression showed that compounds with similar structures could reduce anxiety-like behaviors and improve cognitive function .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations highlighted the importance of structural features in determining the bioavailability and efficacy of related compounds, reinforcing the potential therapeutic applications of this compound .

Q & A

Basic: What spectroscopic and analytical techniques are recommended to confirm the structural integrity of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide after synthesis?

To verify purity and structure, researchers should employ 1H/13C NMR for proton and carbon environment analysis, and High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation. For example, in structurally similar oxalamides, NMR chemical shifts (e.g., δ 1.5–3.5 ppm for methyl/propyl groups) and HRMS data (e.g., [M+H]+ or [M+Na]+ adducts) are critical for validation . Crystallographic analysis using SHELXL (via single-crystal X-ray diffraction) can resolve bond lengths, angles, and stereochemistry, as demonstrated in benzo[b]thiophene-containing tetrazole analogs .

Advanced: How can researchers resolve discrepancies between computational molecular modeling and experimental crystallographic data for this compound?

Discrepancies often arise from solvent effects, crystal packing forces, or dynamic conformations not captured in static models. Refinement using SHELX suites (e.g., SHELXL) allows iterative adjustment of thermal parameters and hydrogen bonding networks. For example, in related benzothiophene-tetrazole structures, discrepancies in dihedral angles (e.g., 60.94° vs. computed 70°) were resolved by incorporating methanol solvate interactions in the refinement . Cross-validation with DFT calculations (accounting for solvent dielectric constants) can further align experimental and theoretical data .

Basic: What synthetic routes are optimal for introducing the 2-hydroxypropyl moiety in this compound?

A two-step approach is recommended:

Nucleophilic substitution : React benzo[b]thiophen-2-ylmagnesium bromide with epichlorohydrin to form 2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl chloride.

Amidation : Condense the intermediate with methyloxalamide using coupling agents like DCC/DMAP in anhydrous THF. Similar methods achieved >75% yield in oxalamide derivatives, with purity confirmed by TLC and recrystallization .

Advanced: How do dihedral angles between the benzo[b]thiophene ring and oxalamide group influence conformational stability and biological interactions?

In crystallized analogs, dihedral angles (e.g., 88.81°–88.92° between benzothiophene and tetrazole rings) correlate with steric hindrance and hydrogen-bonding capacity. A smaller angle (e.g., 60.94°) increases planarity, enhancing π-π stacking with biological targets like enzyme active sites. Computational docking studies (e.g., AutoDock Vina) should be paired with crystallographic data to predict binding affinities .

Basic: How can researchers optimize reaction conditions to minimize byproducts during oxalamide bond formation?

Key parameters:

  • Temperature : Maintain 0–5°C during coupling to suppress racemization.
  • Solvent : Use anhydrous DMF or THF to avoid hydrolysis.
  • Catalyst : Add 1 eq. HOBt to enhance coupling efficiency.
    In thiadiazole syntheses, similar conditions reduced byproducts to <5% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Advanced: What strategies address contradictions in biological activity data between in vitro assays and in vivo models for this compound?

Contradictions may stem from pharmacokinetic factors (e.g., metabolic instability) or assay conditions (e.g., serum protein binding). Solutions:

  • Metabolic profiling : Use LC-MS/MS to identify metabolites in plasma.
  • Structure modification : Introduce electron-withdrawing groups (e.g., -CF3) to enhance stability, as seen in 5-HT2C receptor ligands .
  • Dose-response recalibration : Adjust in vivo dosing based on bioavailability studies .

Basic: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Use accelerated stability protocols:

  • pH variation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours.
  • Thermal stress : Store at 40°C/75% RH for 4 weeks.
    Monitor degradation via HPLC-UV (e.g., C18 column, 254 nm). In related oxadiazoles, <10% degradation was observed at pH 7.4 .

Advanced: How can hydrogen-bonding patterns from crystallography guide the design of analogs with improved solubility?

In crystal structures, intermolecular N–H···O/N hydrogen bonds (e.g., between tetrazole and methanol) stabilize lattices but reduce solubility. To enhance solubility:

  • Modify substituents : Replace hydrophobic groups (e.g., methyl) with polar moieties (e.g., -OH, -OMe).
  • Disrupt symmetry : Introduce bulky substituents (e.g., isopropyl) to prevent tight packing, as seen in 1,3,4-thiadiazole derivatives .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition).
  • Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT2C receptors for neuroactive compounds) .

Advanced: How can researchers leverage QSAR models to predict the pharmacokinetic properties of this compound?

Develop a Quantitative Structure-Activity Relationship (QSAR) model using descriptors like logP, topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts. For example, oxalamides with TPSA >90 Ų showed reduced blood-brain barrier penetration . Validate predictions with in silico tools (e.g., SwissADME) and compare to experimental ADME data .

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